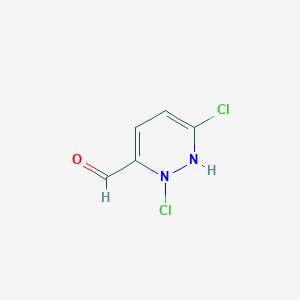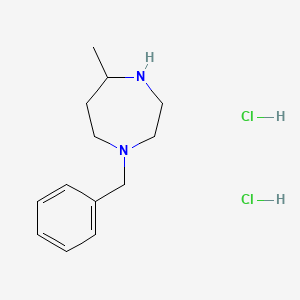
5-Methyl-2-(2H-1,2,3-triazol-2-yl)thiophene-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-(2H-1,2,3-triazol-2-yl)thiophene-3-carboxylic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is primarily used as an intermediate in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The reaction mixture is then treated with hydrochloric acid and ethyl acetate, followed by recrystallization from toluene to obtain the pure compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the processes are designed to be cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
5-Methyl-2-(2H-1,2,3-triazol-2-yl)thiophene-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form corresponding reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
5-Methyl-2-(2H-1,2,3-triazol-2-yl)thiophene-3-carboxylic acid is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of biochemical pathways and enzyme interactions.
Industry: In the production of materials with specific chemical properties.
作用機序
The mechanism of action of 5-Methyl-2-(2H-1,2,3-triazol-2-yl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The exact mechanism depends on the specific application and the molecular targets involved.
類似化合物との比較
Similar Compounds
Some compounds similar to 5-Methyl-2-(2H-1,2,3-triazol-2-yl)thiophene-3-carboxylic acid include:
- 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid
- 2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
Uniqueness
What sets this compound apart from similar compounds is its unique thiophene ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specific pharmaceutical compounds and in various industrial applications.
特性
分子式 |
C8H7N3O2S |
|---|---|
分子量 |
209.23 g/mol |
IUPAC名 |
5-methyl-2-(triazol-2-yl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2S/c1-5-4-6(8(12)13)7(14-5)11-9-2-3-10-11/h2-4H,1H3,(H,12,13) |
InChIキー |
ZXZRKFBBWSEQTR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(S1)N2N=CC=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-7-chlorobenzo[d]thiazole](/img/structure/B14020090.png)
![2-(4-Methylbenzenesulfonyl)-2-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14020097.png)
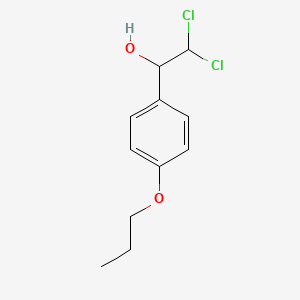
![2-(5-Amino-7-ethoxytriazolo[4,5-b]pyridin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14020106.png)
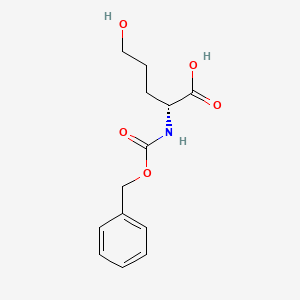
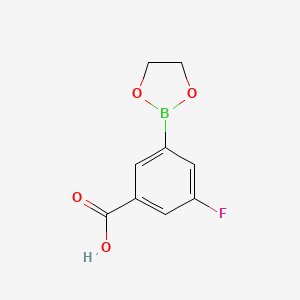
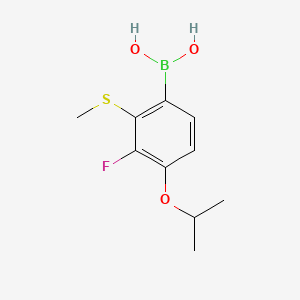



![Ethyl 3-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B14020154.png)

